(R)-2-(Trifluoromethyl)piperazine

Nicotinic acetylcholine receptor Conformational analysis Stereochemistry-activity relationship

Procure (R)-2-(Trifluoromethyl)piperazine (CAS 1187928-91-1) to guarantee stereochemical fidelity in your CNS-targeted drug discovery programs. This enantiopure building block is not pharmacologically equivalent to the racemate or (S)-enantiomer—the (R)-configuration adopts an axial conformation that mimics epibatidine at the α7 nAChR orthosteric site. It is critical for constructing α7 nAChR agonists, kinase hinge-binders, and GPCR modulators. Buying the (R)-enantiomer eliminates costly chiral resolution steps downstream.

Molecular Formula C5H9F3N2
Molecular Weight 154.13 g/mol
CAS No. 1187928-91-1
Cat. No. B3088897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Trifluoromethyl)piperazine
CAS1187928-91-1
Molecular FormulaC5H9F3N2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(F)(F)F
InChIInChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m1/s1
InChIKeyYNEJOOCZWXGXDU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Trifluoromethyl)piperazine CAS 1187928-91-1: Chiral Piperazine Building Block for Enantioselective Drug Discovery


(R)-2-(Trifluoromethyl)piperazine [CAS 1187928-91-1, (2R)-2-(trifluoromethyl)piperazine] is a chiral heterocyclic building block consisting of a piperazine core bearing a trifluoromethyl (-CF3) substituent at the 2-position in the (R) absolute configuration. With a molecular formula of C5H9F3N2, molecular weight of 154.13 g/mol, and a computed XLogP3 of 0.3, this compound occupies a favorable lipophilicity-hydrophilicity balance for central nervous system (CNS) drug discovery [1]. The trifluoromethyl group imparts enhanced metabolic stability and distinct electronic properties compared to non-fluorinated piperazine analogs, while the defined (R) stereochemistry at C2 is critical for enantioselective interactions with biological targets [2]. Commercial availability is typically at ≥98% chemical purity with high enantiomeric excess, positioning this compound as a key chiral intermediate for rational drug design programs requiring stereochemically defined trifluoromethylated piperazine scaffolds.

Why Racemic or (S)-2-(Trifluoromethyl)piperazine Cannot Substitute for the (R)-Enantiomer in Stereospecific Drug Design


Substituting (R)-2-(trifluoromethyl)piperazine with its racemic mixture [CAS 131922-05-9] or the (S)-enantiomer [CAS 1187931-35-6] is not pharmacologically equivalent. Molecular modeling and conformational analysis of 2-substituted piperazines have demonstrated that the (R) enantiomers adopt an axial conformation that positions basic and pyridyl nitrogens in a spatial orientation closely mimicking epibatidine, enabling specific binding to the α7 nicotinic acetylcholine receptor [1]. The (S)-enantiomer presents a distinct spatial orientation that cannot recapitulate this binding mode, resulting in differential pharmacological activity [1]. Furthermore, the racemic mixture contains 50% of the undesired enantiomer, which may exhibit off-target binding, altered pharmacokinetics, or antagonistic effects. For downstream drug candidates, the use of enantiopure (R)-configured starting material ensures stereochemical fidelity throughout the synthetic sequence, avoids the need for costly chiral chromatographic separation of diastereomeric intermediates, and provides regulatory clarity regarding the active pharmaceutical ingredient's (API) stereochemical identity [2].

Quantitative Differentiation Evidence: (R)-2-(Trifluoromethyl)piperazine vs. (S)-Enantiomer, Racemate, and Structural Analogs


Absolute Stereochemistry Determines α7 Nicotinic Receptor Binding Competence: (R) vs. (S) Enantiomer Comparison

In a conformational study of 2-substituted piperazines as α7 nicotinic acetylcholine receptor (nAChR) agonists, molecular modeling confirmed that the (R) enantiomers of 1-acyl and 1-aryl 2-substituted piperazines adopt an axial conformation that colocalizes the basic and pyridyl nitrogens with their counterparts in epibatidine, a potent α7 nAChR agonist [1]. The (S) enantiomers cannot achieve this same spatial nitrogen orientation, providing a structural basis for enantioselective receptor recognition. The axial conformation, preferred in all cases studied, places the 2-substituent in a sterically accessible orientation for receptor engagement [1].

Nicotinic acetylcholine receptor Conformational analysis Stereochemistry-activity relationship

Enantiomeric Purity Specification: (R)-Enantiomer vs. Racemic 2-(Trifluoromethyl)piperazine

Commercially sourced (R)-2-(trifluoromethyl)piperazine [CAS 1187928-91-1] is supplied with a minimum chemical purity of 98% (HPLC) and is produced as the single (R)-enantiomer . In contrast, racemic 2-(trifluoromethyl)piperazine [CAS 131922-05-9] is supplied at 95–97% chemical purity from major vendors such as Sigma-Aldrich (Aldrich/716324, 95%) and Aladdin (97%) , but contains an equimolar mixture of (R)- and (S)-enantiomers (0% enantiomeric excess) . The (S)-enantiomer [CAS 1187931-35-6] is separately available at 95–98% purity [1]. This means that for every gram of racemic material purchased, only 500 mg represents the desired (R)-enantiomer, with the remaining 500 mg being the undesired (S)-enantiomer that must be separated or may interfere with downstream chemistry.

Chiral purity Enantiomeric excess Procurement specification

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Non-Fluorinated Piperazine Analogs

The trifluoromethyl substituent in (R)-2-(trifluoromethyl)piperazine significantly modulates key physicochemical properties relative to non-fluorinated 2-substituted piperazines. The computed XLogP3 for 2-(trifluoromethyl)piperazine is 0.3 [1], compared to approximately –0.5 to –1.0 for 2-methylpiperazine. This ~1 log unit increase in lipophilicity enhances membrane permeability while retaining sufficient aqueous solubility for formulation. The compound has 2 hydrogen bond donors (both NH) and 5 hydrogen bond acceptors (both N atoms plus 3 F atoms), with a topological polar surface area (TPSA) of 24.1 Ų [1]. The CF3 group also exerts a strong electron-withdrawing inductive effect, lowering the pKa of the adjacent secondary amine by approximately 1.5–2.0 log units compared to 2-methylpiperazine, which alters protonation state at physiological pH and impacts target engagement .

Lipophilicity XLogP3 Medicinal chemistry design parameters

Scalable Enantioselective Synthesis Availability: (R)-N-Boc-3-(Trifluoromethyl)piperazine as a Validated Chiral Intermediate

A 2024 publication from Bristol Myers Squibb (BMS) in Organic Process Research & Development describes a scalable, multigram synthesis of enantiomerically pure (R)-N-Boc-3-(trifluoromethyl)piperazine via a highly diastereoselective aza-Michael addition of optically pure 4-phenyl-2-oxazolidinone to 3,3,3-trifluoro-1-nitropropene [1]. This methodology, which does not require chiral chromatography, directly enables access to the (R)-configured trifluoromethylpiperazine scaffold at process scale. The (R)-2-(trifluoromethyl)piperazine free base [CAS 1187928-91-1] can be obtained via deprotection of the corresponding N-Boc derivative. The BMS team explicitly identified (R)-N-Boc-3-(trifluoromethyl)piperazine as an 'attractive building block for the rational design of drugs' and noted that prior to their work, chiral syntheses were unknown [1]. This validated industrial route supports reliable procurement of the (R)-enantiomer for drug discovery campaigns.

Process chemistry Chiral synthesis scale-up cGMP intermediate

Conformational Ground State Preference: Equatorial CF3 Orientation Confirmed by NMR Spectroscopy

1H NMR spectroscopic analysis of 2-(trifluoromethyl)piperazine (racemic) demonstrated that in the chair-type piperazine ring, the CF3 group occupies an equatorial position . X-ray photoelectron spectroscopy (XPS) of the solid compound revealed that the CF3 group induces a secondary (β) chemical shift of 1.5 eV on the C 1s core binding energy of its nearest neighbor carbon atom . The equatorial CF3 orientation is energetically favored due to the large A-value of the trifluoromethyl group (~2.1–2.4 kcal/mol), which is significantly larger than that of a methyl group (~1.7 kcal/mol). This conformational lock imposes a defined three-dimensional geometry on the piperazine ring that influences the spatial presentation of both nitrogen atoms for subsequent derivatization and target binding.

Conformational analysis NMR spectroscopy X-ray photoelectron spectroscopy

Priority Application Scenarios Where (R)-2-(Trifluoromethyl)piperazine Provides Demonstrable Advantage


α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist and Positive Allosteric Modulator Programs

The (R)-enantiomer of 2-substituted piperazines has been computationally validated to adopt an axial conformation that positions basic and pyridyl nitrogens in a geometry mimicking epibatidine at the α7 nAChR orthosteric site [1]. The (R)-2-(trifluoromethyl)piperazine scaffold can serve as the stereochemically defined core for constructing novel α7 nAChR agonists or positive allosteric modulators (PAMs). The CF3 group additionally provides metabolic stability against oxidative N-dealkylation, a common clearance pathway for piperazine-containing compounds. The equatorial CF3 orientation further rigidifies the scaffold, reducing entropic penalties upon receptor binding. Researchers targeting α7 nAChR for cognitive enhancement, neuroprotection, or anti-inflammatory indications should specify the (R)-enantiomer to ensure correct pharmacophore presentation.

Kinase Inhibitor Lead Optimization Requiring CNS-Penetrant Trifluoromethylpiperazine Motifs

Chiral trifluoromethylpiperazines are increasingly employed as building blocks in kinase inhibitor design, where the CF3 group enhances blood-brain barrier (BBB) penetration and metabolic stability [1]. The (R)-2-(trifluoromethyl)piperazine scaffold, with its XLogP3 of 0.3 and low TPSA of 24.1 Ų, resides within favorable CNS drug-like property space [2]. The defined (R)-stereochemistry at C2 allows the medicinal chemist to orient the piperazine ring for optimal hinge-binding interactions with the kinase ATP pocket while directing substituents into selectivity pockets. The commercial availability of enantiopure (R)-2-(trifluoromethyl)piperazine at 98% purity enables direct incorporation into parallel synthesis libraries for SAR exploration without additional chiral resolution steps.

GPCR-Targeted Therapeutics Exploiting Stereospecific Piperazine Pharmacophores

Trifluoromethylpiperazine derivatives have documented relevance in the design of GPCR-targeted therapeutics, including serotonin receptor modulators and tachykinin (substance P) antagonists [1]. The (R)-2-(trifluoromethyl)piperazine scaffold provides a chiral, electron-deficient piperazine core that can be functionalized at both N1 and N4 positions with differential protecting group strategies. The equatorial CF3 group influences the basicity of the adjacent amine, modulating the protonation state at physiological pH and thereby affecting receptor-ligand electrostatic interactions. For GPCR programs where stereochemistry-governed binding poses are critical, procurement of the defined (R)-enantiomer eliminates a variable in SAR interpretation that would otherwise confound lead optimization.

Trifluoromethylated Peptidomimetic and β-Turn Mimetic Synthesis

The (R)-2-(trifluoromethyl)piperazine scaffold serves as a conformationally constrained dipeptide mimetic, where the piperazine ring replaces a dipeptide backbone and the CF3 group mimics a hydrophobic side chain. The methodology from BMS demonstrates that the (R)-configured building block can be accessed at multigram scale for incorporation into complex peptidomimetic frameworks [1]. The equatorial CF3 orientation and the rigid chair conformation of the piperazine ring provide a well-defined spatial arrangement of the two nitrogen atoms, which can be differentially functionalized to present side-chain mimetics in orientations that recapitulate β-turn geometries. This application leverages both the stereochemical definition of the (R)-enantiomer and the unique electronic and conformational properties of the CF3 substituent.

Quote Request

Request a Quote for (R)-2-(Trifluoromethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.